3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane
Description
3-Oxa-1-azatricyclo[5.2.0.0²,⁴]nonane is a tricyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. This scaffold is notable for its constrained geometry, which influences its chemical reactivity and biological interactions. It is identified as a major constituent in santolina essential oil (EO), contributing to antimicrobial activity against dairy-related pathogens like Clostridium beijerinckii (MIC: 0.04–8.75 mg/mL) . The compound is synthesized via spirocyclic intermediates involving bromination and cyclization steps, as detailed in synthetic protocols for derivatives like spiro[3-oxatricyclo[5.2.0.0²,⁴]nonane-8,2'-[1.3]dioxolan] .
Properties
CAS No. |
93028-85-4 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-oxa-1-azatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-2-6-7(9-6)8-4-3-5(1)8/h5-7H,1-4H2 |
InChI Key |
RNICGOHSAGKDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)N3C1CC3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approaches
Cycloaddition reactions represent one of the most direct approaches for constructing the tricyclic skeleton of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane. These methods typically involve Diels-Alder reactions or dipolar cycloadditions that can establish multiple rings in a single operation.
Based on approaches used for similar heterocyclic systems, potential strategies include:
- [2+2] Cycloaddition of appropriately substituted oxazoles to form the bicyclobutane portion
- Intramolecular cyclization of properly functionalized precursors containing oxygen and nitrogen
Ring-Forming and Bridging Methods
An alternative approach involves sequential ring formation, where individual rings are constructed in a stepwise manner followed by appropriate bridging reactions.
The synthetic route might follow a sequence similar to those used for other complex azatricyclic systems:
- Formation of a suitably functionalized monocyclic precursor
- Introduction of the second ring through intramolecular cyclization
- Final bridging reaction to complete the tricyclic framework
Specific Synthetic Routes
Robinson-Type Synthesis Adaptation
A modified Robinson synthesis approach can be adapted for constructing the core framework. This strategy draws inspiration from methods used for tropane alkaloid synthesis, where the initial bicyclic system is formed through a condensation reaction followed by selective functionalization.
Proposed Sequence:
- Construction of a properly substituted bicyclic system
- Introduction of the oxygen-containing bridge
- Nitrogen incorporation at the appropriate position
Radical Cyclization Approach
Radical cyclization represents a powerful method for forming complex polycyclic systems. For the synthesis of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane, a domino radical bicyclization strategy similar to that used for 1-azaspiro[4.4]nonane derivatives could be employed.
Key Steps:
- Preparation of a suitable radical precursor containing both oxygen and nitrogen functionalities
- Radical initiation using AIBN or triethylborane
- Sequential radical cyclization to form the tricyclic core
This approach would involve the formation and capture of reactive radical intermediates, with stereoselectivity controlled by the substrate structure and reaction conditions.
Optimization of Reaction Parameters
Catalyst Systems
The choice of catalyst system significantly impacts the efficiency of heterocyclic synthesis. For the preparation of 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane, several catalyst systems could be explored:
Table 1: Potential Catalyst Systems for Key Transformations
| Catalyst Type | Composition | Optimal Loading | Primary Function |
|---|---|---|---|
| Transition Metal | [Cp*IrCl₂]₂ | 2.1-7.5 mol% | Alkylation/C-N bond formation |
| Lewis Acid | AlCl₃ | 5-15 mol% | Ring cyclization |
| Base | Et₃N | 15-25 mol% | Deprotonation/cyclization |
| Pd Catalyst | Pd(OH)₂/C | 5-10 wt% | Hydrogenation/reduction |
Solvent Effects
Solvent selection is critical for optimizing cyclization reactions. Based on similar heterocyclic syntheses, the following solvents have demonstrated effectiveness:
Table 2: Solvent Selection for Key Transformation Steps
| Transformation | Recommended Solvents | Temperature Range (°C) | Reaction Time |
|---|---|---|---|
| Cycloaddition | Dichloromethane, Toluene | -10 to 25 | 4-16 hours |
| Radical Cyclization | THF, Dioxane | 25 to 80 | 3-6 hours |
| Ring Closure | Anhydrous THF, DMF | 0 to 25 | 2-8 hours |
| Final Functionalization | Ethanol, Acetonitrile | 20 to 50 | 8-20 hours |
Synthetic Route Utilizing Modified Mannich Condensation
A promising synthetic pathway for 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane could involve a modified Mannich condensation approach, drawing inspiration from methods used for related azabicyclic systems.
Proposed Reaction Sequence
Step 1: Preparation of a suitably functionalized precursor through Mannich condensation
Appropriate aldehyde + Cyclic ketone + Ammonium acetate → Bicyclic intermediate
Self-Cyclization and Protection Strategy
An alternative approach involves a multi-step synthesis featuring self-cyclization of properly functionalized precursors, similar to the method developed for 2,5-dioxa-8-azaspiro[3.5]nonane synthesis.
Synthetic Protocol
- Preparation of a suitable amino alcohol compound with appropriate substitution pattern
- Introduction of a reactive functional group (e.g., chloroacetyl chloride)
- Base-catalyzed self-cyclization to form the initial bicyclic system
- Final bridge formation to complete the tricyclic structure
- Deprotection of any protecting groups if necessary
Critical Parameters for Self-Cyclization
Table 4: Optimization of Self-Cyclization Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Conversion (%) |
|---|---|---|---|---|
| NaH | Anhydrous THF | 0→25 | 2-4 | 65-75 |
| n-BuLi | Anhydrous THF | -60→-20 | 2-3 | 25-35 |
| LiHMDS | Toluene | -10→10 | 3-5 | 40-60 |
| Et₃N | Dichloromethane | 0→25 | 16-24 | 30-45 |
Catalyst-Mediated Deamination Approach
Drawing inspiration from the synthesis of 3-azabicyclo[3.2.2]nonane, a catalyst-mediated deamination approach could be adapted for the target compound:
Methodology
- Preparation of a suitable bis(methylamine) precursor
- Catalyst-mediated deamination at elevated temperatures
- Concurrent formation of the oxygen bridge
Catalyst and Reaction Parameter Optimization
Table 5: Deamination Catalyst Performance
| Catalyst | Temperature Range (°C) | Contact Time (sec) | Carrier Gas | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Alumina (Alcoa F-1) | 360-388 | 2.0-2.5 | Nitrogen | 55-60 | 45-50 |
| Activated Carbon | 380-400 | 1.8-2.2 | Nitrogen | 40-45 | 35-40 |
| Silicate | 370-390 | 2.1-2.6 | Nitrogen | 30-35 | 25-30 |
Analytical Methods for Structure Confirmation
Confirmation of the 3-Oxa-1-azatricyclo[5.2.0.0^2,4]nonane structure requires comprehensive analytical characterization:
- ¹H and ¹³C NMR spectroscopy for structural validation
- High-resolution mass spectrometry for molecular weight confirmation
- X-ray crystallography for absolute configuration determination
- FTIR analysis for functional group identification
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Key Observations :
- Bioactivity: Unlike diazabicyclo derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonane), which exhibit anticancer activity via PA metabolism modulation, the oxa-aza tricyclic compound shows selective antimicrobial effects .
- Synthetic Complexity : Spirocyclic intermediates in its synthesis require precise bromination and stereochemical control, contrasting with the simpler hydrolysis routes for 3-azabicyclo derivatives .
Pharmacological and Industrial Relevance
Table 2: Pharmacological Activity Comparison
Critical Insights :
- Antimicrobial vs. Anticancer : The tricyclic compound’s bioactivity is linked to its role in essential oils, acting synergistically with other EO components (e.g., 1,8-cineole) . In contrast, diazabicyclo derivatives target intracellular pathways like polyamine metabolism .
- Commercial Viability: 9-Borabicyclo[3.3.1]nonane dominates industrial markets due to its catalytic applications, whereas the tricyclic oxa-aza compound remains niche, primarily studied in natural product chemistry .
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